2,4,5-Trichlorophenyl 4-[(ethoxycarbonyl)oxy]-3-methoxybenzoate
Description
2,4,5-Trichlorophenyl 4-[(ethoxycarbonyl)oxy]-3-methoxybenzoate is a chlorinated aromatic ester compound characterized by a benzoate core substituted with a methoxy group at position 3 and an ethoxycarbonyloxy group at position 2.
Properties
CAS No. |
5438-63-1 |
|---|---|
Molecular Formula |
C17H13Cl3O6 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 4-ethoxycarbonyloxy-3-methoxybenzoate |
InChI |
InChI=1S/C17H13Cl3O6/c1-3-24-17(22)26-13-5-4-9(6-15(13)23-2)16(21)25-14-8-11(19)10(18)7-12(14)20/h4-8H,3H2,1-2H3 |
InChI Key |
WSWSLXPWTLFIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)OC |
Origin of Product |
United States |
Biological Activity
2,4,5-Trichlorophenyl 4-[(ethoxycarbonyl)oxy]-3-methoxybenzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a trichlorophenyl moiety, which is known for its biological activity. The structure can be represented as follows:
This structure includes a methoxy group and an ethoxycarbonyl group that may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
-
Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trichlorophenyl compounds have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
-
Anticancer Properties
- Research has demonstrated that compounds related to 2,4,5-Trichlorophenyl 4-[(ethoxycarbonyl)oxy]-3-methoxybenzoate can induce apoptosis in cancer cells. A study on related compounds showed that they activate caspase pathways leading to programmed cell death in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of trichlorophenyl compounds against Gram-positive and Gram-negative bacteria. The results indicated that the tested compounds significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspases 3, 8, and 9. This was associated with increased levels of reactive oxygen species (ROS) and modulation of p53 pathways, indicating a multi-faceted approach to inhibiting tumor growth .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Phenyl Esters
Ronnel (O,O-Dimethyl O-(2,4,5-Trichlorophenyl) Phosphorothioate)
- Molecular Formula : C₈H₈Cl₃O₃PS .
- Functional Groups : Phosphorothioate ester with a 2,4,5-trichlorophenyl group.
- Applications: Insecticide (historical use, now largely revoked due to regulatory concerns) .
- Comparison: Structural: Unlike the target compound, ronnel features a phosphorothioate group instead of a benzoate ester. This difference significantly impacts its mode of action (acetylcholinesterase inhibition vs. Environmental Impact: Chlorinated phenyl phosphorothioates like ronnel are associated with higher environmental persistence and toxicity, leading to regulatory restrictions .
2,4,5-Trichlorophenyl-2,4,5-Trichloroacetic Acid
- Molecular Formula : C₈H₃Cl₆O₂ (inferred from ).
- Functional Groups : Trichloroacetic acid linked to a 2,4,5-trichlorophenyl group.
- Applications: Not explicitly stated, but chlorinated acetic acids are often herbicides or intermediates.
- Comparison :
- Reactivity : The carboxylic acid group in this compound contrasts with the ester functionalities in the target molecule, leading to differences in solubility and degradation pathways.
- Toxicity : Chlorinated acetic acids are highly phytotoxic, whereas benzoate esters may exhibit milder environmental effects .
Benzoate Esters with Triazine or Methoxy Substituents
Methyl 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate
- Molecular Formula : C₂₆H₂₂N₄O₇ .
- Functional Groups : Triazine ring, methoxy groups, and benzoate ester.
- Applications: Potential use as a photoactive or agrochemical intermediate.
- Comparison :
- Synthesis : Synthesized via multi-step nucleophilic substitution (yield: 90%), similar to methodologies applicable to the target compound. The triazine core enhances thermal stability but complicates biodegradability .
- Bioactivity : The triazine moiety may confer herbicidal activity, whereas the target compound’s trichlorophenyl group could prioritize insecticidal properties .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Molecular Formula : C₁₄H₁₅N₅O₆S .
- Functional Groups : Sulfonylurea bridge, triazine, and methyl benzoate.
- Applications : Selective herbicides targeting acetolactate synthase (ALS) in plants.
- Comparison :
- Mode of Action : Sulfonylureas inhibit ALS, whereas the target compound’s mechanism (if pesticidal) may involve disrupting neuronal or hormonal pathways in pests.
- Substituent Effects : The ethoxycarbonyloxy group in the target compound could enhance lipophilicity compared to sulfonylurea’s polar sulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
